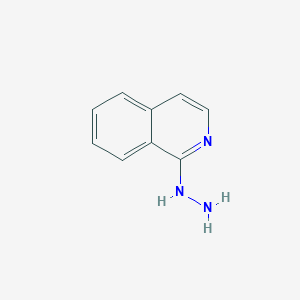

1-hydrazinylisoquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinolin-1-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOUWJDACLDFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468508 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-94-9 | |

| Record name | 1-Hydrazinoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Isoquinoline Hydrazine Scaffold in Chemical Sciences

The isoquinoline (B145761) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. nih.govchemisgroup.us Its presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties. The introduction of a hydrazine (B178648) group at the 1-position of the isoquinoline ring adds a layer of chemical versatility, making 1-hydrazinylisoquinoline a valuable building block for synthetic chemists. nih.govdntb.gov.uanih.gov

The hydrazine functional group is highly reactive and can participate in a variety of chemical transformations. mdpi.com It is a potent nucleophile and can readily react with carbonyl compounds to form stable hydrazones. nih.govmdpi.com This reactivity is fundamental to many of the synthetic strategies employed to create diverse libraries of this compound derivatives. Furthermore, the hydrazide-hydrazone linkage is a key structural motif in many biologically active compounds, contributing to their therapeutic effects. nih.govdntb.gov.uanih.gov The combination of the biologically active isoquinoline core with the synthetically versatile hydrazine group makes the this compound scaffold a highly attractive target for chemical research.

Synthetic Methodologies for 1 Hydrazinylisoquinoline and Its Analogs

Conventional Synthetic Routes to 1-Hydrazinylisoquinoline

The most direct and conventional method for the synthesis of this compound involves the nucleophilic displacement of a suitable leaving group at the 1-position of the isoquinoline (B145761) ring by hydrazine (B178648). The common precursor for this reaction is 1-chloroisoquinoline (B32320).

A typical procedure involves heating 1-chloroisoquinoline with an excess of hydrazine. In one documented method, the reaction is carried out in a microwave vial, where 1-chloroisoquinoline is heated with hydrazine at 150°C for approximately 20 minutes. google.com This high-temperature, high-pressure method facilitates the substitution of the chlorine atom with the hydrazinyl group, yielding this compound. The use of excess hydrazine acts as both the nucleophile and the solvent in some cases. This approach is a straightforward and established route to the parent compound, forming the basis for further derivatization.

Advanced Catalyst-Mediated Synthesis of this compound Derivatives

The field of catalysis has introduced sophisticated and efficient methods for synthesizing derivatives of this compound. These modern techniques often employ nanoparticle-based catalysts to achieve high yields, selectivity, and milder reaction conditions.

Iron-Oxide Nanoparticle Catalysis for Cyclization Reactions

Iron-oxide nanoparticles have emerged as effective and magnetically recoverable catalysts for various organic transformations, including the synthesis of heterocyclic derivatives from this compound. A prominent application is the cyclization reaction between this compound (or its substituted analogs) and chalcones to produce 1-(4,5-dihydropyrazol-1-yl)isoquinolines. sid.irresearchgate.net

In this process, iron-oxide nanoparticles, often synthesized using a chitosan (B1678972) template to ensure uniform particle size (10–25 nm), catalyze the condensation reaction. researchgate.netrsc.org The reaction typically proceeds by heating the substituted this compound and the appropriate chalcone (B49325) in a solvent like ethanol (B145695), with a catalytic amount of the iron-oxide nanoparticles. researchgate.net The proposed mechanism involves the initial nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the chalcone. The nanoparticles activate the chalcone by polarizing the C=O bond, which facilitates the subsequent dehydration and cyclization to form the pyrazoline ring. researchgate.net A key advantage of this method is the elimination of auto-oxidation of the desired pyrazolines to the corresponding pyrazoles. sid.ir The magnetic nature of the iron-oxide catalyst allows for its easy separation from the reaction mixture using an external magnet, enabling its reuse. researchgate.net

The table below summarizes the effect of different catalysts on a model cyclization reaction, highlighting the superior performance of iron-oxide nanoparticles. researchgate.net

Table 1: Comparison of Catalysts in the Condensation of 1-hydrazino-3-(4-chlorophenyl)isoquinoline and a Chalcone researchgate.net

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | ZnO (bulk) | 30 |

| 2 | ZnO (nanorod) | 40 |

| 3 | ZnO (nanoparticles) | 42 |

| 4 | SnO (bulk) | 46 |

| 5 | SnO (nanoparticles) | 48 |

| 6 | Iron oxide (bulk) | 48 |

| 7 | Iron oxide (nanoparticles) | 60 |

Reaction Conditions: 0.1 mmol of hydrazine, 0.11 mmol of chalcone, 5 mol% of catalyst, in 1,4-dioxane (B91453), refluxed for 30 min.

Exploration of Other Nanocatalytic Systems

While iron-oxide nanoparticles are highly effective, research has explored other nanocatalytic systems for similar transformations. Comparative studies have shown that while bulk zinc oxide (ZnO) and tin oxide (SnO) provide lower yields, their nanoparticle counterparts show improved catalytic activity, though still not surpassing that of iron-oxide nanoparticles in the synthesis of 1-(4,5-dihydropyrazol-1-yl)isoquinolines. researchgate.net Specifically, under the same reaction conditions, ZnO and SnO nanoparticles gave yields of 42% and 48%, respectively. researchgate.net

The use of ZnO nanorods has also been reported in the green synthesis of other isoquinoline derivatives, such as pyrimido-isoquinolines, demonstrating the versatility of this catalytic system. mlsu.ac.in The broader field of heterocyclic synthesis utilizes a variety of nanocatalysts, including gold nanoparticles supported on ceria (Au/CeO2) or hydrotalcite (Au/HT) for the synthesis of quinoxalines, suggesting potential applicability for other this compound derivative syntheses. sid.ir These systems underscore a general trend in catalysis where nanoscale materials offer enhanced reactivity and efficiency. core.ac.uk

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste and utilize more environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds like this compound. rsc.orgiau.ir The use of nanocatalysts, as described in the previous sections, is a significant green chemistry strategy.

The application of recoverable and reusable catalysts like iron-oxide nanoparticles aligns with green principles by minimizing catalyst waste. core.ac.uk Furthermore, these catalytic reactions often proceed under milder conditions and can prevent the formation of byproducts, such as the auto-oxidation of pyrazolines, which improves atom economy. sid.irresearchgate.net The choice of solvent also plays a crucial role. Studies on the iron-oxide nanoparticle-catalyzed synthesis of pyrazoline derivatives from this compound found that ethanol was an efficient and more environmentally friendly solvent compared to options like 1,4-dioxane or benzene. researchgate.net

Microwave-assisted synthesis represents another green approach, as it can significantly reduce reaction times and energy consumption. nih.gov The conventional synthesis of this compound itself has been adapted to a microwave-assisted format, shortening the reaction time to just 20 minutes, which is a substantial improvement over traditional heating methods. google.com

Synthetic Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives, such as those containing halogen substituents, generally follows a modular approach. The appropriately substituted isoquinoline ring is first synthesized, followed by the introduction of the hydrazinyl group.

For halogenated derivatives like 5-Fluoro-1-hydrazinylisoquinoline and 6-Chloro-1-hydrazinylisoquinoline , the synthetic strategy typically begins with the corresponding substituted 1-chloroisoquinoline. The synthesis of these chloro-precursors is key. For instance, 6-bromo-1-chloroisoquinoline (B57692) can be prepared by treating 6-bromo-1-hydroxyisoquinoline with phosphorus oxychloride (POCl3). chemicalbook.com A similar process would be employed to generate 6-chloro-1-chloroisoquinoline from 6-chloro-1-hydroxyisoquinoline.

Once the substituted 1-chloroisoquinoline is obtained, the hydrazinyl group is introduced via nucleophilic substitution with hydrazine, mirroring the synthesis of the parent compound. google.comresearchgate.net For example, 5-amino-1-chloroisoquinoline (B1348394) is synthesized by the reduction of 1-chloro-5-nitroisoquinoline, indicating a viable route to functionalized 1-chloroisoquinolines that can then undergo hydrazinolysis.

Another strategy involves the reaction of this compound with various electrophiles to create a diverse range of derivatives. For example, this compound reacts with chloroethynylphosphonates in the presence of a base to yield rsc.orgchemicalbook.comnih.govtriazolo[3,4-a]isoquinolines through a 5-exo-dig cyclization process. This demonstrates how the parent compound serves as a platform for generating more complex, fused heterocyclic systems.

Reactivity and Mechanistic Studies of 1 Hydrazinylisoquinoline

Nucleophilic Characteristics of the Hydrazinyl Group in Reactions

The hydrazinyl (-NHNH2) moiety of 1-hydrazinylisoquinoline is a strong nucleophilic center due to the presence of lone pairs of electrons on its two adjacent nitrogen atoms. This inherent nucleophilicity drives its reactions with a wide array of electrophilic species. The terminal nitrogen atom (NH2) is typically the more reactive site for initial nucleophilic attack.

This characteristic is prominently displayed in its reactions with compounds containing polarized double bonds, such as the carbonyl group (C=O) in chalcones or the polarized triple bond in haloacetylenes. In these reactions, the hydrazinyl group initiates the process by attacking the electrophilic carbon atom. For instance, in the reaction with chalcones, the hydrazine (B178648) nitrogen adds to the carbonyl carbon researchgate.net. Similarly, its reaction with chloroethynylphosphonates is initiated by the nucleophilic attack of the hydrazine on the electron-deficient alkyne system d-nb.info. This nucleophilic nature is the cornerstone of its utility in synthesizing complex heterocyclic structures.

Cycloaddition and Condensation Reactions of this compound

Cycloaddition and condensation reactions are among the most significant transformations that this compound undergoes. libretexts.orglibretexts.orglabxchange.org These reactions provide efficient pathways to construct various fused and substituted heterocyclic systems, which are of considerable interest in medicinal and materials chemistry.

A notable reaction of this compound is its condensation with chalcones (1,3-diaryl-2-propen-1-ones) to yield 1-(4,5-dihydropyrazol-1-yl)isoquinolines. researchgate.netresearchgate.net This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with a catalyst. dergipark.org.trsci-hub.se Research has shown that iron-oxide nanoparticles can serve as an effective catalyst for this cyclization, promoting high yields and purity while preventing the auto-oxidation of the pyrazoline products to pyrazoles. researchgate.netsid.ir

The synthesis involves the reaction of an isoquinoline (B145761) hydrazine with various chalcones, which are themselves formed through the aldol (B89426) condensation of aldehydes and ketones. researchgate.net The effectiveness of different catalysts has been investigated, with iron-oxide nanoparticles demonstrating superior performance compared to bulk oxides or other nano-materials like zinc oxide and tin oxide. researchgate.net The choice of solvent also plays a crucial role, with ethanol (B145695) often being the most efficient medium for the reaction. researchgate.net

| Catalyst | Yield (%) |

|---|---|

| ZnO (bulk) | 30 |

| ZnO (nanorod) | 40 |

| ZnO (nanoparticles) | 42 |

| SnO (bulk) | 46 |

| SnO (nanoparticles) | 48 |

| Iron oxide (bulk) | 48 |

| Iron oxide (nanoparticles) | 60 |

This compound is a key precursor for the synthesis of phosphonylated d-nb.infoCurrent time information in Bangalore, IN.beilstein-journals.orgtriazolo[3,4-a]isoquinolines. d-nb.infobeilstein-journals.org This transformation is achieved through a catalyst-free 5-exo-dig type cyclization reaction with chloroethynylphosphonates. d-nb.infobeilstein-journals.org The reaction is typically carried out in acetonitrile (B52724) at room temperature in the presence of potassium carbonate (K2CO3) as a base. beilstein-journals.orgresearchgate.net

The high polarization of the "push-pull" triple bond in the chloroethynylphosphonate reagent makes it highly reactive towards nucleophilic attack by the this compound. d-nb.info This leads to the formation of the fused triazole ring system attached to the isoquinoline core. The resulting compounds are of significant interest due to the combined presence of the triazolo-isoquinoline pharmacophore and a phosphoryl group. d-nb.infobeilstein-journals.org The structures of these products are confirmed using various spectroscopic methods, including 1H, 13C, and 31P NMR spectroscopy. beilstein-journals.org

The reactivity of this compound also extends to the formation of other heterocyclic systems, such as those containing the azetidin-2-one (B1220530) (β-lactam) ring. derpharmachemica.com The classical synthesis of azetidin-2-ones involves the [2+2] cycloaddition of a ketene (B1206846) (generated in situ from an acyl chloride) with an imine (Schiff base). derpharmachemica.comisca.in

This compound can serve as the foundational component for these structures. It can first react with an appropriate aldehyde or ketone to form the corresponding hydrazone, which is a type of Schiff base. This intermediate can then undergo cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield an azetidin-2-one ring appended to the 1-isoquinolylhydrazono moiety. derpharmachemica.comresearchgate.net This multi-step process demonstrates the versatility of this compound as a scaffold for building more complex, multi-ring heterocyclic molecules. isca.in

Elucidation of Reaction Mechanisms and Reaction Intermediates

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. A reaction mechanism describes the sequence of elementary steps, including the formation of any transient reaction intermediates, that lead from reactants to products. khanacademy.org

For the formation of pyrazoline rings from chalcones, a plausible mechanism has been proposed, particularly for the reaction catalyzed by iron-oxide nanoparticles. researchgate.net The mechanism is believed to initiate with the adsorption of the chalcone onto the surface of the nanoparticle catalyst, which activates the carbonyl group for nucleophilic attack. researchgate.net The more nucleophilic nitrogen atom of the this compound then attacks the electrophilic carbonyl carbon of the chalcone. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via a Michael-type addition of the second hydrazine nitrogen to the β-carbon of the α,β-unsaturated system, followed by proton transfer, yields the final 4,5-dihydropyrazole (pyrazoline) ring. researchgate.netsci-hub.seresearchgate.net

In the synthesis of fused triazolo[3,4-a]isoquinolines, the key mechanistic step is a 5-exo-dig cyclization. d-nb.infobeilstein-journals.org This process involves the intramolecular nucleophilic attack of the nitrogen atom of the hydrazine moiety onto the electron-deficient triple bond of the chloroethynylphosphonate that has already substituted the hydrazine. The "5-exo" designation specifies that a five-membered ring is formed and the bond being broken is external ("exo") to the newly forming ring. This type of cyclization is a powerful method for constructing five-membered heterocyclic rings from alkyne precursors. researchgate.net

Derivatization and Structural Modification of 1 Hydrazinylisoquinoline

Substitution Patterns on the Isoquinoline (B145761) Ring System

Modifying the substitution pattern on the isoquinoline ring itself is a key strategy for diversifying the properties of 1-hydrazinylisoquinoline derivatives. This is most commonly achieved by synthesizing the desired substituted isoquinoline core first, followed by the introduction of the hydrazinyl group.

A versatile method for creating polysubstituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This approach allows for the introduction of different substituents at the 3- and 4-positions of the isoquinoline ring. nih.gov Once the substituted isoquinoline is formed, a common route to introduce the hydrazinyl group is via a nucleophilic substitution reaction. For example, a 1-chloroisoquinoline (B32320) derivative can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding this compound. researchgate.netresearchgate.net

Furthermore, standard aromatic substitution reactions can be applied to the isoquinoline scaffold at various stages of the synthesis. For instance, nitration of a dihydroisoquinoline derivative at the C-7 position using potassium nitrate (B79036) and sulfuric acid, followed by reduction of the nitro group with tin(II) chloride, yields a 7-amino derivative. mdpi.com Such functional groups can then be further modified or serve to influence the electronic properties of the molecule.

| Precursor Synthesis Method | Substituents Introduced | Resulting Isoquinoline Type | Potential Subsequent Reaction |

|---|---|---|---|

| Condensation of o-tolualdehyde imine with nitriles nih.gov | Varied R groups at C3 and C4 | Polysubstituted isoquinolines | Chlorination at C1 followed by reaction with hydrazine |

| Nitration followed by reduction mdpi.com | Amino group at C7 | 7-Aminoisoquinoline derivatives | Conversion to 1-chloro derivative, then reaction with hydrazine |

| Suzuki coupling of 1-chloro-3-phenylisoquinoline (B8700255) researchgate.net | Aryl groups at C1 (replacing Cl) | 1,3-Disubstituted isoquinolines | This method builds on a pre-existing substituted isoquinoline rather than leading to a hydrazinyl derivative. |

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. researchgate.netnih.govnih.gov This approach aims to create novel compounds with potentially improved efficacy, a different selectivity profile, or a dual mechanism of action. researchgate.net this compound is an attractive scaffold for this strategy, with its derivatization reactions serving as the basis for creating complex hybrid structures. rsc.orgmdpi.com

The syntheses described in section 4.1 are prime examples of molecular hybridization. The reaction of this compound with chalcones produces pyrazolyl-isoquinoline hybrids, where the isoquinoline moiety is covalently linked to a pyrazoline ring, another well-known pharmacophore. researchgate.netresearchgate.net Similarly, the cyclization with chloroethynylphosphonates yields Current time information in Bangalore, IN.dntb.gov.uaresearchgate.nettriazolo[3,4-a]isoquinolines, which are fused hybrid molecules containing both isoquinoline and triazole motifs. beilstein-journals.org

Another example involves the reaction of this compound with β-dicarbonyl compounds. For instance, treatment with ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate yields an ethyl 5-(difluoromethyl)-1-(isoquinolin-1-yl)-1H-pyrazole-4-carboxylate derivative. google.com This reaction constructs a substituted pyrazole (B372694) ring onto the hydrazinyl nitrogen, creating a distinct hybrid molecule that combines the isoquinoline, pyrazole, and difluoromethyl functionalities. google.com These synthetic routes demonstrate how the functionalization of this compound is a powerful tool for accessing novel hybrid chemical entities.

| This compound Core | Reactant/Scaffold Added | Resulting Hybrid Molecule Class | Reference |

|---|---|---|---|

| This compound | Chalcones (α,β-unsaturated ketones) | Pyrazolyl-isoquinolines | researchgate.netresearchgate.net |

| This compound | Chloroethynylphosphonates | Current time information in Bangalore, IN.dntb.gov.uaresearchgate.netTriazolo[3,4-a]isoquinolines | beilstein-journals.org |

| This compound | Substituted β-ketoesters | Pyrazolyl-isoquinolines | google.com |

Advanced Spectroscopic Analysis of this compound and Its Derivatives

The structural elucidation and characterization of this compound and its derivatives are heavily reliant on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry are indispensable tools for confirming the molecular structure, identifying functional groups, and analyzing fragmentation patterns. This article delves into the specific applications of these methods in the analysis of compounds centered around the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 1 Hydrazinylisoquinoline and Its Analogs

Computational chemistry provides powerful tools for understanding the behavior of molecules at an atomic level. Theoretical investigations of 1-hydrazinylisoquinoline and its analogs offer profound insights into their electronic properties, potential biological activities, and chemical reactivity. These in silico methods, including Density Functional Theory (DFT), molecular docking, and Pharmacological Activity Spectra (PASS) prediction, are instrumental in the rational design of new derivatives with tailored properties.

Biological Activities and Medicinal Chemistry Applications of 1 Hydrazinylisoquinoline Derivatives

Antimicrobial Activity Profile

The antimicrobial potential of novel synthetic compounds is a significant area of research due to the increasing prevalence of drug-resistant pathogens. The investigation into the antimicrobial activities of 1-hydrazinylisoquinoline derivatives is an emerging field.

Antibacterial Efficacy Studies

There is currently a limited body of publicly available scientific literature detailing specific antibacterial efficacy studies conducted on this compound. While the broader class of isoquinoline (B145761) derivatives has been investigated for antibacterial properties, dedicated research on the 1-hydrazinyl substituted variant is not extensively documented. mdpi.com

Antifungal Activity Evaluations

Comprehensive antifungal activity evaluations specifically for this compound are not widely reported in the current scientific literature. Research on the antifungal properties of isoquinoline derivatives is ongoing, but specific data on the this compound scaffold is sparse.

Antitubercular Research Directions

Antitumor and Cytotoxic Potential

The evaluation of novel compounds for their ability to inhibit cancer cell growth is a critical aspect of oncological research. At present, there is a lack of specific studies in the accessible scientific literature that focus on the antitumor and cytotoxic potential of this compound. While some quinoline (B57606) and isoquinoline derivatives have been investigated for their anticancer properties, data specifically pertaining to this compound is not available. nih.govmdpi.comrsc.org

Enzyme Inhibition Studies (e.g., Urease Inhibition)

Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Urease, for instance, is a target for the treatment of infections caused by urease-producing bacteria. However, there is no specific mention in the current scientific literature of studies investigating the urease inhibitory activity of this compound. Research on urease inhibitors has explored various classes of compounds, but the potential of this specific isoquinoline derivative has not been reported. nih.govresearchgate.netdntb.gov.uanih.gov

Neuroprotective Effects (if supported by isoquinoline context)

Isoquinoline alkaloids are a well-known class of compounds, some of which have been investigated for their neuroprotective effects. nih.govnih.govmdpi.com These studies, however, focus on complex alkaloid structures. There is currently no direct evidence or published research to suggest or support any neuroprotective effects of the simpler, synthetic compound this compound.

Structure-Activity Relationship (SAR) Development for Biological Targets

The development of SAR is a crucial aspect of medicinal chemistry, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This process typically involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered. For this compound, this would involve modifications at several key positions:

The Isoquinoline Core: Substitution at various positions on the bicyclic ring system could significantly influence binding affinity and selectivity for a biological target. Electron-donating or electron-withdrawing groups, as well as sterically bulky or compact substituents, would be explored.

The Hydrazinyl Linker: The length, rigidity, and nature of the linker between the isoquinoline core and any further substituents are critical. Modifications could include acylation, alkylation, or formation of hydrazones with various aldehydes and ketones.

The Terminal Group: The nature of the group at the end of the hydrazinyl moiety would be a primary point of diversification to explore interactions with different pockets of a target's binding site.

Without experimental data from such studies, including quantitative measures of biological activity like IC₅₀ or Kᵢ values for a series of analogs against a defined biological target (e.g., a specific kinase, receptor, or enzyme), a meaningful discussion and tabular representation of the structure-activity relationships for this compound derivatives cannot be provided at this time. Further research and publication in this specific chemical space are required to elucidate these relationships.

Applications in Materials Science and Catalysis Involving 1 Hydrazinylisoquinoline Scaffold

Role in Catalytic Processes, Particularly Heterogeneous Catalysis

The 1-hydrazinylisoquinoline scaffold is a versatile platform for the development of catalysts, particularly in the realm of both homogeneous and heterogeneous catalysis. The isoquinoline (B145761) nitrogen and the hydrazine (B178648) group can act as coordination sites for metal ions, making its derivatives promising ligands for metal-catalyzed reactions.

The hydrazine group in this compound is a key functional handle for the synthesis of a wide array of ligands. Condensation of this compound with various aldehydes and ketones yields hydrazone ligands. These Schiff base-type ligands can coordinate to a variety of transition metals, forming stable metal complexes with potential catalytic activities. jptcp.comresearchgate.net

The design of these ligands can be systematically varied to tune the steric and electronic properties of the resulting metal complexes. For instance, the choice of the carbonyl precursor for the hydrazone formation introduces different substituents that can influence the solubility, stability, and catalytic performance of the metal complex. The isoquinoline nitrogen can also participate in coordination, leading to polydentate ligands that form highly stable chelates with metal ions.

Metal complexes derived from hydrazone ligands have been explored in a range of catalytic transformations, including oxidation, reduction, and cross-coupling reactions. researchgate.net The general utility of hydrazone-metal complexes in catalysis suggests that this compound-derived ligands could be effective in similar applications.

Table 1: Examples of Metal Complexes with Hydrazone-Type Ligands and Their Catalytic Applications

| Ligand Type | Metal Ion | Catalytic Application | Reference |

| Hydrazone | Co(II), Ni(II), Cu(II), Zn(II) | Urease Inhibition (Enzymatic Catalysis) | jptcp.com |

| Quinazoline Schiff Base | Mn(II), Co(II), Cu(II), Cd(II) | Potential for various catalytic activities | nih.gov |

| Hydrazone | General Transition Metals | Oxidation, Reduction, C-C coupling | researchgate.net |

While specific examples detailing the catalytic activity of this compound-based metal complexes are not abundant, the principles of ligand design and the known reactivity of analogous systems strongly support their potential in metal catalysis.

The inherent reactivity of the this compound scaffold makes it a valuable building block and potential catalyst in the synthesis of other heterocyclic compounds. The hydrazine moiety can participate in cyclization reactions to form various nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines.

While direct catalytic applications of this compound in mainstream heterocyclic synthesis are not extensively reported, its derivatives can be employed as precursors in metal-catalyzed or organocatalyzed reactions. For instance, the synthesis of quinoline-hybrid heterocycles is an active area of research, driven by the quest for new bioactive molecules. thesciencein.org

Furthermore, the isoquinoline nucleus itself can influence catalytic processes. In some instances of heterogeneous catalysis, quinoline (B57606) and its derivatives have been shown to act as promoters in hydrogenation reactions over supported gold catalysts, a stark contrast to their typical role as poisons in other noble metal catalyst systems. nih.gov This suggests that the isoquinoline part of the molecule can actively participate in catalytic cycles.

The development of synthetic methodologies for heterocycles is a cornerstone of medicinal and materials chemistry. nih.gov The unique combination of a hydrazine group and an isoquinoline ring in one molecule offers opportunities for the design of novel synthetic routes to complex heterocyclic systems.

Potential in Optoelectronic Materials (e.g., OLEDs)

The field of organic electronics, particularly organic light-emitting diodes (OLEDs), has seen a surge in the development of novel materials with tailored photophysical properties. Isoquinoline derivatives have emerged as promising candidates for use in OLEDs, both as emissive materials and as hosts for phosphorescent emitters. biomaterials.org

The introduction of a hydrazinyl group at the 1-position of the isoquinoline core can significantly modify the electronic properties of the molecule. Hydrazones derived from hydrazinyl-substituted heterocycles are known to be used in the formation of coordination complexes for OLED applications. researchgate.net These complexes, often featuring metals like iridium(III) or platinum(II), can exhibit high quantum efficiencies through the harvesting of both singlet and triplet excitons. biomaterials.orgwikipedia.org

The high electron affinity of the quinoline/isoquinoline-based ligands allows for precise control over the emission wavelength of the resulting metal complexes. biomaterials.org By systematically modifying the substituents on the this compound scaffold and the ancillary ligands in the metal complex, it is possible to tune the emission color across the visible spectrum.

Table 2: Key Properties of Isoquinoline Derivatives for OLED Applications

| Property | Significance in OLEDs | Reference |

| High Electron Affinity | Enables tuning of emission wavelength | biomaterials.org |

| Formation of Stable Metal Complexes | Potential for high quantum efficiency phosphorescent emitters | biomaterials.orgwikipedia.org |

| Versatile Functionalization | Allows for optimization of charge transport and emission properties | researchgate.net |

The potential of this compound in OLEDs lies in its ability to serve as a scaffold for the creation of novel ligands for phosphorescent emitters or as a building block for purely organic emitters with desirable charge transport and luminescent characteristics. Further research into the synthesis and photophysical characterization of this compound derivatives and their metal complexes is warranted to fully explore their potential in next-generation optoelectronic devices.

Future Research Directions and Emerging Paradigms for 1 Hydrazinylisoquinoline

Development of Sustainable and Atom-Economical Synthetic Strategies

The chemical industry's growing emphasis on environmental responsibility necessitates a shift towards greener and more efficient synthetic methods. For 1-hydrazinylisoquinoline, future research will likely focus on developing sustainable and atom-economical strategies that minimize waste and environmental impact.

Traditional synthetic routes to isoquinoline (B145761) frameworks often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents, leading to poor atom economy. nih.gov Green chemistry principles are now guiding the development of novel synthetic pathways. sphinxsai.comnih.gov These include the use of renewable starting materials, eco-friendly solvents, and catalytic systems that can be recycled and reused. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a key metric in sustainable synthesis. primescholars.com Methodologies with high atom economy, such as addition and cycloaddition reactions, are being explored for the synthesis of heterocyclic compounds. researchgate.net Future strategies for this compound may involve one-pot reactions and tandem catalytic cycles to reduce intermediate isolation steps, solvent usage, and energy consumption. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Heterocycles

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, supercritical fluids, ionic liquids, or solvent-free conditions |

| Catalysts | Stoichiometric and often toxic reagents | Recyclable catalysts, biocatalysts |

| Atom Economy | Often low, with significant byproduct formation | High, maximizing the incorporation of starting materials into the product |

| Energy Consumption | High temperatures and pressures often required | Milder reaction conditions, use of microwaves or ultrasound |

| Waste Generation | Significant generation of hazardous waste | Minimized waste production |

Advanced Characterization Techniques for In-situ Monitoring

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing reaction conditions and improving yields. Advanced characterization techniques that allow for in-situ monitoring are becoming indispensable tools for studying the synthesis of complex molecules like this compound.

In-situ spectroscopy, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products throughout the course of a reaction. This data is invaluable for elucidating reaction kinetics and pathways. The development of specialized probes and flow cells allows for the monitoring of reactions under a wide range of temperatures and pressures.

Future applications of these techniques to the synthesis of this compound will enable a deeper understanding of its formation, leading to more efficient and controlled synthetic processes. The ability to observe transient intermediates can provide critical insights for optimizing catalyst performance and minimizing the formation of unwanted byproducts.

Rational Design of Bioactive this compound Analogs

The isoquinoline scaffold is a common feature in many biologically active compounds, and this compound presents a versatile platform for the development of novel therapeutic agents. nih.goveurekaselect.com Rational drug design, which involves the use of computational methods to predict the biological activity of molecules, is a powerful approach for creating new drug candidates. nbuv.gov.ua

The hydrazinyl group at the 1-position of the isoquinoline ring offers a key point for chemical modification, allowing for the synthesis of a diverse library of analogs. By systematically altering the substituents on the isoquinoline ring and the hydrazine (B178648) moiety, it is possible to fine-tune the pharmacological properties of the resulting compounds.

A significant area of interest is the design of this compound analogs as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov Computational docking studies can be used to predict how different analogs will bind to the active site of specific kinases, guiding the synthesis of compounds with high potency and selectivity. nbuv.gov.ua The development of structure-activity relationships (SAR) will be crucial in identifying the key structural features required for optimal biological activity. nih.gov

Table 2: Key Considerations in the Rational Design of this compound Analogs

| Design Parameter | Rationale |

| Substituents on the isoquinoline ring | To modulate lipophilicity, electronic properties, and steric interactions with the target protein. |

| Modifications of the hydrazine group | To introduce new hydrogen bond donors/acceptors and alter the overall shape and flexibility of the molecule. |

| Introduction of chiral centers | To explore stereospecific interactions with the biological target and potentially improve efficacy and reduce off-target effects. |

| Bioisosteric replacements | To replace certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles. |

Exploration of New Catalytic Applications and Material Innovations

The unique electronic and structural properties of this compound make it an attractive candidate for applications in catalysis and materials science. The presence of multiple nitrogen atoms provides potential coordination sites for metal ions, suggesting that it could serve as a ligand in the formation of novel metal complexes with catalytic activity. researchgate.netresearchgate.net

Hydrazone and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes have shown promise in catalyzing a range of organic transformations. researchgate.net Future research could explore the synthesis and characterization of this compound-metal complexes and evaluate their catalytic performance in reactions such as cross-coupling, oxidation, and reduction.

In the realm of materials science, the ability of this compound to participate in hydrogen bonding and π-π stacking interactions could be exploited for the construction of functional materials. researchgate.netnih.gov These could include polymers with tailored electronic or optical properties, as well as supramolecular assemblies with applications in sensing or molecular recognition. researchgate.netnih.gov The development of isoquinoline-based polymers has already shown potential in creating conductive materials and sensors.

Synergistic Integration of Experimental and Computational Methodologies

The future of chemical research lies in the seamless integration of experimental and computational approaches. nih.gov This synergistic paradigm allows for a more efficient and insightful exploration of chemical space. In the context of this compound, this integration will be crucial for accelerating the discovery and development of new applications.

Computational modeling can be used to predict the properties and reactivity of this compound and its derivatives, guiding the design of experiments and reducing the need for time-consuming trial-and-error approaches. nih.gov For example, quantum chemical calculations can provide insights into reaction mechanisms, while molecular dynamics simulations can be used to study the interactions of these molecules with biological targets or in condensed phases.

Experimental validation of computational predictions is essential for refining theoretical models and ensuring their accuracy. This iterative feedback loop between theory and experiment will be a hallmark of future research on this compound, leading to a deeper fundamental understanding of its chemistry and a more rapid translation of this knowledge into practical applications.

常见问题

Q. What are the standard methodologies for synthesizing 1-hydrazinylisoquinoline, and how can reaction conditions be optimized for reproducibility?

Synthesis of this compound typically involves condensation reactions between hydrazine derivatives and isoquinoline precursors. For example, iron-oxide nanoparticles have been used to catalyze the formation of pyrazole analogs from this compound and chalcones, minimizing autooxidation . To ensure reproducibility:

- Reaction Monitoring : Use HPLC or TLC to track intermediate formation.

- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., 0.5–5 mol% iron oxide) to identify optimal yields.

- Characterization : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Structural Elucidation : Combine ¹H/¹³C NMR to confirm hydrazine linkage and aromatic proton environments.

- Purity Assessment : Use HPLC with UV-Vis detection (λ = 254 nm) and elemental analysis.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. How can researchers design initial biological activity screens for this compound derivatives?

- Target Selection : Prioritize targets based on structural analogs (e.g., pyrazole derivatives with antimalarial or anti-inflammatory activity) .

- In Vitro Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ determination.

- Controls : Include positive controls (e.g., aspirin for COX-2) and validate results with triplicate runs .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic transformations (e.g., nanoparticle-mediated synthesis)?

- Kinetic Analysis : Conduct time-resolved FTIR or Raman spectroscopy to identify transient intermediates during iron-oxide nanoparticle-catalyzed reactions .

- Computational Modeling : Use DFT calculations to map energy profiles and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Surface Characterization : Perform XPS or TEM to correlate nanoparticle morphology with catalytic efficiency .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay protocols (e.g., cell line specificity) .

- Dose-Response Reevaluation : Test disputed compounds across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Structural-Activity Landscapes : Apply QSAR models to isolate critical substituents (e.g., electron-withdrawing groups at C-3) .

Q. How should researchers design experiments to investigate the stability of this compound under physiological conditions?

- Simulated Biofluids : Incubate compounds in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

- Degradation Tracking : Use LC-MS to detect hydrolysis products (e.g., isoquinoline and hydrazine fragments).

- Statistical Validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05 threshold) .

Q. What computational approaches are effective for predicting novel derivatives of this compound with enhanced bioactivity?

- Virtual Screening : Dock derivatives into target proteins (e.g., PfDHFR for antimalarial activity) using AutoDock Vina.

- ADMET Profiling : Predict pharmacokinetics with SwissADME or ADMETLab 2.0 to prioritize synthesizable candidates.

- Synthetic Feasibility : Apply retrosynthetic analysis (e.g., Synthia software) to evaluate route complexity .

Methodological & Ethical Considerations

Q. How can researchers ensure ethical compliance when studying this compound in preclinical models?

- IACUC Approval : Submit protocols for animal studies (e.g., rodent toxicity assays) to institutional review boards.

- NIH Guidelines : Adhere to ARRIVE 2.0 standards for reporting in vivo experiments, including sample size justification .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Q. How should conflicting spectral data (e.g., NMR shifts) for this compound derivatives be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。